molecular formula C11H16N2O2 B1301198 Methyl 3-Amino-4-(Isopropylamino)Benzoate CAS No. 511240-22-5

Methyl 3-Amino-4-(Isopropylamino)Benzoate

Cat. No.: B1301198
CAS No.: 511240-22-5
M. Wt: 208.26 g/mol
InChI Key: HLELQEAHNDLXDC-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-(Isopropylamino)Benzoate is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes an amino group and an isopropylamino group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-4-(Isopropylamino)Benzoate typically involves the reaction of 3-nitrobenzoic acid with isopropylamine, followed by reduction and esterification steps. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-(Isopropylamino)Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Amino-4-(Isopropylamino)Benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(Isopropylamino)Benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-Amino-4-(Isopropylamino)Benzoate can be compared with other similar compounds, such as:

  • Methyl 3-Amino-4-(Isobutylamino)Benzoate
  • Methyl 3-[Amino(Imino)Methyl]Benzoate
  • Methyl 3-Amino-4-[(2-Methoxyethyl)Amino]Benzoate

These compounds share similar structural features but differ in the substituents attached to the aromatic ring. The differences in substituents can lead to variations in their chemical properties, reactivity, and biological activities. This compound is unique due to the presence of the isopropylamino group, which can influence its interactions with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

methyl 3-amino-4-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELQEAHNDLXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371611
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511240-22-5
Record name Methyl 3-Amino-4-(Isopropylamino)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-isopropylamino-benzoic acid methyl ester (700.0 mg) was prepared by following General Procedure B starting from 4-isopropylamino-3-nitro-benzoic acid methyl ester (900.0 mg) and Pd/C (20% by weight, 180.0 mg) in MeOH:EtOAc (1:1, 10.0 mL). The crude product was used in the next step without further purification.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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